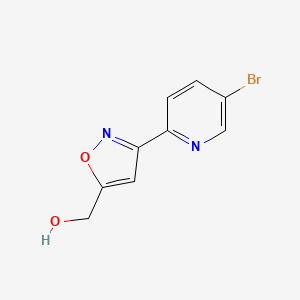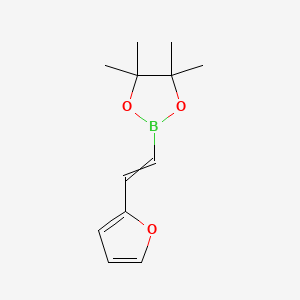
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a furan ring and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of furan-2-carbaldehyde with a boronate ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated boronate esters.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its ability to form stable boronate esters.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex. This complex can then undergo various transformations, such as cross-coupling reactions, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(2-(furan-2-yl)vinyl)-4-(azulen-1-yl)pyridine: Similar in structure but contains an azulenyl group instead of a boronate ester.
(E)-5-[2-(furan-2-yl)vinyl]oxazole: Contains an oxazole ring instead of a boronate ester.
Uniqueness
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functionality, which allows it to participate in a wide range of chemical reactions, particularly Suzuki-Miyaura cross-coupling. This makes it a valuable building block in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C12H17BO3 |
|---|---|
Peso molecular |
220.07 g/mol |
Nombre IUPAC |
2-[2-(furan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)8-7-10-6-5-9-14-10/h5-9H,1-4H3 |
Clave InChI |
BYMFJKPCMNSXKV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
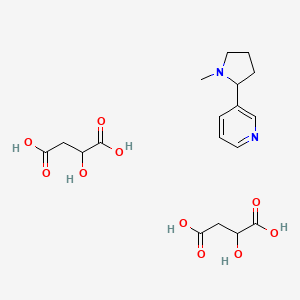
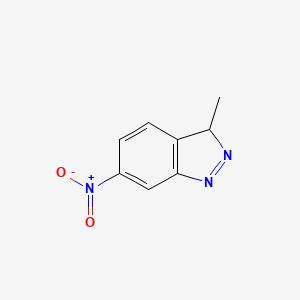
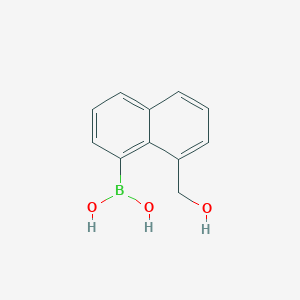

![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)

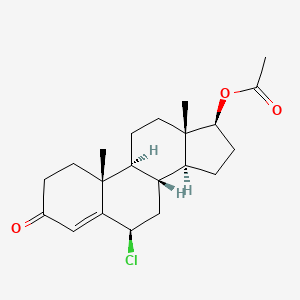
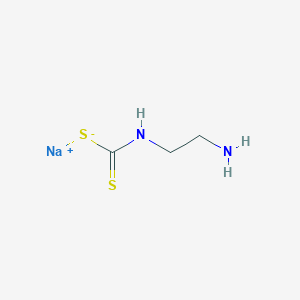
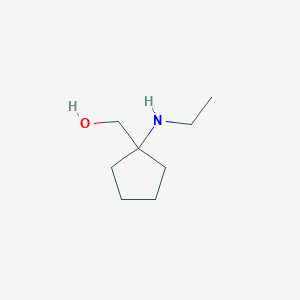
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)

![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)
